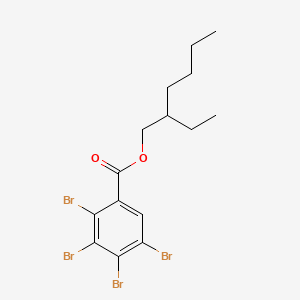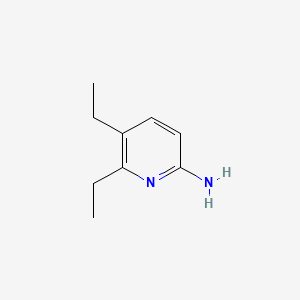
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc is a derivative of Maraviroc, a well-known antiretroviral drug used in the treatment of HIV. This compound is specifically modified to enhance certain properties, such as stability and bioavailability, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc involves multiple steps, starting from the parent compound Maraviroc. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of Maraviroc are protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Introduction of Difluorocyclohexane: The protected Maraviroc is then reacted with 4,4-difluorocyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to introduce the difluorocyclohexane moiety.
Deprotection: The final step involves the removal of the silyl protecting groups using a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to scale up the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorocyclohexane moiety, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its enhanced pharmacokinetic properties compared to Maraviroc, potentially leading to better therapeutic outcomes.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc involves binding to the CCR5 receptor on the surface of T-cells. This prevents the HIV virus from entering the cells, thereby inhibiting viral replication. The modifications in this compound enhance its binding affinity and stability, making it more effective in blocking the CCR5 receptor.
Comparison with Similar Compounds
Similar Compounds
Maraviroc: The parent compound, used as an antiretroviral drug.
Vicriviroc: Another CCR5 antagonist with similar applications.
Aplaviroc: A CCR5 antagonist with a different chemical structure but similar mechanism of action.
Uniqueness
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc is unique due to its enhanced stability and bioavailability compared to Maraviroc
Properties
IUPAC Name |
(1S)-3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47N5OSi/c1-20(2)27-31-30-26(19-34-35(6,7)28(3,4)5)33(27)24-17-22-13-14-23(18-24)32(22)16-15-25(29)21-11-9-8-10-12-21/h8-12,20,22-25H,13-19,29H2,1-7H3/t22?,23?,24?,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTBEKFRQZYVLR-DGGBHQDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)N)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47N5OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B587467.png)



